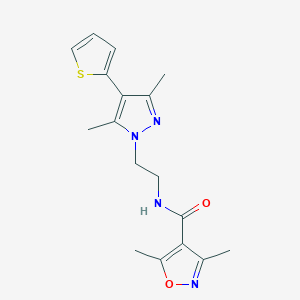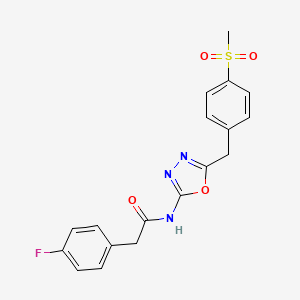
2-(4-fluorophenyl)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-fluorophenyl)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)acetamide”, also known as Fubianezuofeng (FBEZF), is a novel bactericide . It exhibits considerable inhibition effects against rice bacterial leaf blight and leaf streak with half-maximal effective concentration (EC 50) values of 1.07 µg/mL and 7.14 µg/mL, respectively .
Chemical Reactions Analysis
The hydrolysis and photolysis kinetics of FBEZF in water were investigated in detail . The hydrolysis half-lives of FBEZF depending on pH, initial concentration, and temperature were (14.44 d at pH = 5; 1.60 d at pH = 7), (36.48 h at 1.0 mg L −1; 38.51 h at 5.0 mg L −1; and 31.51 h at 10.0 mg L −1 ), and (77.02 h at 15 °C; 38.51 h at 25 °C; 19.80 h at 35 °C; and 3.00 h at 45 °C), respectively .Scientific Research Applications
Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Inhibition : One study highlights the use of related compounds in inhibiting PI3Kα and mTOR, which are critical in cancer cell growth and survival. These compounds show potential as anti-cancer agents (Stec et al., 2011).
Antibacterial Properties : Another research focus is on the synthesis of N-substituted derivatives of related compounds and their efficacy against Gram-negative and Gram-positive bacteria, indicating potential applications in fighting bacterial infections (Khalid et al., 2016).
Cytotoxic Activities : Some derivatives have been studied for their cytotoxic activities against cancer cell lines, like breast and colon cancer, revealing their potential in cancer treatment (Ghorab et al., 2015).
NMR Studies of Derivatives : There are studies focusing on the NMR analysis of derivatives, which is crucial in understanding their chemical structure and potential applications in various fields (Ying-jun, 2012).
Anti-Tumor Activities : Research into novel isoxazole compounds related to the chemical has shown promising anti-tumor activities, further emphasizing its potential in cancer therapy (Hao-fei, 2011).
Fungicide Applications : A study focused on the use of similar compounds as fungicides, particularly in agriculture, indicating their potential in crop protection (Linghu et al., 2015).
Antibacterial and Antifungal Activities : Compounds similar to 2-(4-fluorophenyl)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)acetamide have been studied for their antimicrobial properties against a range of bacterial and fungal strains (Parikh & Joshi, 2014).
Antimalarial and COVID-19 Drug Potential : Some studies have investigated the potential of similar compounds as antimalarial drugs and their possible application in treating COVID-19 (Fahim & Ismael, 2021).
Antimicrobial Activity of Sulfone Derivatives : Sulfone derivatives containing 1,3,4-oxadiazole moieties, closely related to the chemical , have shown significant antimicrobial activities against rice bacterial leaf blight, demonstrating potential in plant protection (Shi et al., 2015).
Future Directions
properties
IUPAC Name |
2-(4-fluorophenyl)-N-[5-[(4-methylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4S/c1-27(24,25)15-8-4-13(5-9-15)11-17-21-22-18(26-17)20-16(23)10-12-2-6-14(19)7-3-12/h2-9H,10-11H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIPGJRLAKMEGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

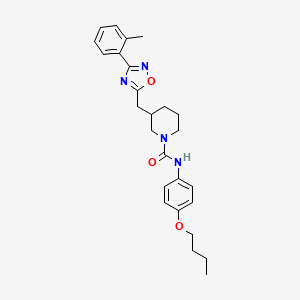
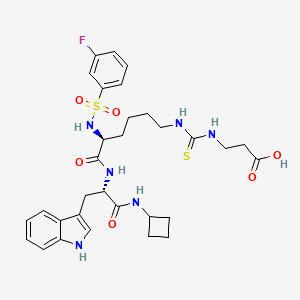
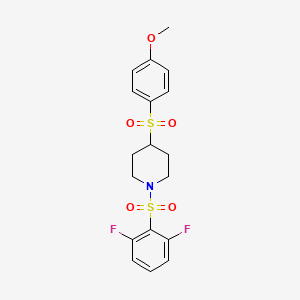
![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2602208.png)
![4-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2602209.png)
![4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2602210.png)
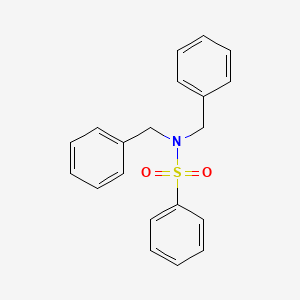
![5-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2602213.png)
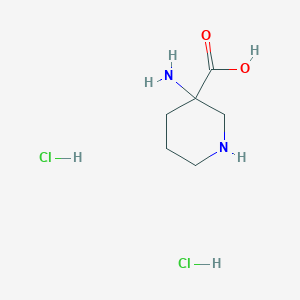
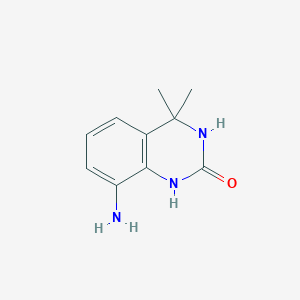
![[2-(4-Fluorophenoxy)phenyl]sulfonyl chloride](/img/structure/B2602217.png)
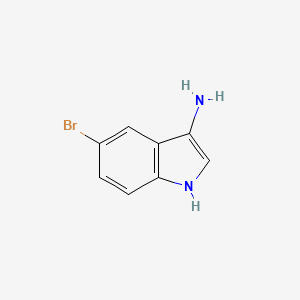
![[(1-Phenylethyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2602219.png)
